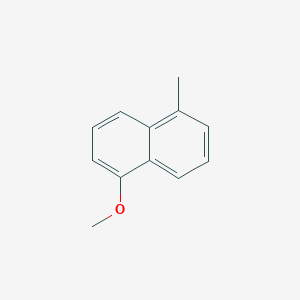

1-Methoxy-5-methylnaphthalene

説明

Significance of Methoxy- and Methyl-Substituted Naphthalene (B1677914) Derivatives in Chemical Sciences

Naphthalene and its derivatives are cornerstone structures in chemical sciences, demonstrating remarkable versatility. researchgate.netnumberanalytics.comijrpr.com The introduction of substituents like methoxy (B1213986) and methyl groups onto the naphthalene core profoundly alters its physicochemical properties, such as electron density, lipophilicity, and reactivity, leading to a wide array of applications. mdpi.com

In medicinal chemistry, the naphthalene scaffold is a privileged structure, found in numerous FDA-approved drugs. nih.gov The functionalization with methoxy and methyl groups is a common strategy in drug design to modulate biological activity. mdpi.comijpsjournal.com These derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. researchgate.netnih.govijpsjournal.comthieme-connect.comxiahepublishing.com For example, a novel compound, 3-methoxy-5-methylnaphthalene-1,7-diol, isolated from an endophytic fungus, has been investigated for its antibacterial properties. academicjournals.org The bioactivity is often attributed to the naphthalene ring system, which can interact with biological macromolecules, while the substituents fine-tune these interactions and the compound's metabolic stability. researchgate.netacademicjournals.org

Beyond medicine, substituted naphthalenes are crucial in materials science. Their rigid, planar aromatic structure makes them excellent building blocks for organic electronic materials, such as conjugated polymers for electrochromic applications. The electronic properties of these materials can be tuned by altering the substitution pattern on the naphthalene core. Furthermore, naphthalene derivatives are used in the synthesis of dyes, pigments, and agrichemicals. numberanalytics.com

In synthetic organic chemistry, methoxy- and methyl-substituted naphthalenes serve as versatile intermediates. researchgate.netsigmaaldrich.com The substituents direct the regiochemistry of further chemical transformations, such as electrophilic substitution, allowing for the controlled construction of complex polysubstituted aromatic systems. numberanalytics.comcsir.co.za The development of modern synthetic methods, including metal-catalyzed cross-coupling reactions, has greatly expanded the toolkit for creating a diverse library of naphthalene derivatives. thieme-connect.comresearchgate.net

Table 1: Physicochemical Properties of Naphthalene and Related Derivatives This table presents data for naphthalene and its monosubstituted derivatives to illustrate the effect of functional groups. Data for 1-Methoxy-5-methylnaphthalene is limited.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 217.97 |

| 1-Methylnaphthalene (B46632) | C₁₁H₁₀ | 142.20 | -22 | 240-243 |

| 1-Methoxynaphthalene (B125815) | C₁₁H₁₀O | 158.20 | 5.5 | 265-270 |

| This compound | C₁₂H₁₂O | 172.22 | Not Available | Not Available |

| Data sourced from references sigmaaldrich.comchemeo.com. |

Historical Context of Naphthalene Analogues in Organic Chemistry Research

The history of naphthalene is intertwined with the rise of modern organic chemistry. It was first isolated from coal tar in 1819 by the Scottish chemist Alexander Garden. ijpsjournal.com Its molecular formula, C₁₀H₈, was correctly determined by the renowned scientist Michael Faraday in 1826, which was a significant step in understanding its structure. For decades, the arrangement of atoms in naphthalene remained a puzzle, challenging the nascent theories of chemical structure. The now-familiar fused-ring structure was proposed later in the 19th century, contributing to the developing understanding of aromaticity.

The 20th and 21st centuries have witnessed a revolution in synthetic organic chemistry, providing powerful new tools for constructing naphthalene analogues. researchgate.netcsir.co.za The advent of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) has enabled the precise and efficient synthesis of a vast range of substituted naphthalenes from simpler precursors. thieme-connect.com These modern methods offer superior control over the substitution pattern, which is often a challenge in classical electrophilic aromatic substitution reactions on the naphthalene ring itself. csir.co.za This continuous evolution of synthetic strategies has cemented the role of naphthalene analogues as indispensable components in academic research and industrial applications. thieme-connect.com

Structure

3D Structure

特性

CAS番号 |

41037-15-4 |

|---|---|

分子式 |

C12H12O |

分子量 |

172.22 g/mol |

IUPAC名 |

1-methoxy-5-methylnaphthalene |

InChI |

InChI=1S/C12H12O/c1-9-5-3-7-11-10(9)6-4-8-12(11)13-2/h3-8H,1-2H3 |

InChIキー |

IJMNLZFOUKUMTJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=CC=C(C2=CC=C1)OC |

製品の起源 |

United States |

Synthetic Methodologies for 1 Methoxy 5 Methylnaphthalene and Its Analogues

Regioselective Synthetic Routes

Regioselectivity is a critical consideration in the synthesis of substituted naphthalenes to ensure the desired placement of functional groups on the aromatic core.

Alkylation Reactions, including Friedel-Crafts Alkylation

Friedel-Crafts reactions represent a fundamental class of electrophilic aromatic substitution used for the alkylation and acylation of aromatic rings. nih.gov In the context of synthesizing methoxy-methylnaphthalene derivatives, the acylation of 2-methoxynaphthalene (B124790) can lead to a mixture of products. The reaction conditions, including the solvent and the order of reagent addition, significantly influence the regiochemical outcome. For instance, the acetylation of 2-methoxynaphthalene can yield 1-acetyl-2-methoxynaphthalene, 2-acetyl-6-methoxynaphthalene, and 1-acetyl-7-methoxynaphthalene, with the product distribution being dependent on the solvent used, such as carbon disulfide, chloroform, or nitrobenzene. rsc.org A study on the Friedel-Crafts acylation of 2-methoxynaphthalene demonstrated that quenching the reaction at shorter times favors the formation of 1-acyl-2-methoxynaphthalenes, while longer reaction times lead to the thermodynamically more stable 6-acyl-2-methoxynaphthalenes. tandfonline.com This suggests an isomerization of the initially formed 1-acyl product to the 6-acyl product under the reaction conditions. tandfonline.com

A practical method for the large-scale preparation of 6-acyl-2-methoxynaphthalenes leverages the reversibility of the Friedel-Crafts acylation to achieve high selectivity for the thermodynamically stable isomer. tandfonline.com More environmentally friendly approaches to Friedel-Crafts acylation have also been explored, utilizing reagents like methanesulfonic anhydride (B1165640) to promote the reaction and minimize metallic and halogenated waste. acs.org Iron-catalyzed regioselective alkylation of quinones and coumarins with functionalized alkyl bromides has also been reported, offering another potential route to substituted naphthalene (B1677914) systems. rsc.org

| Reactant | Reagent | Solvent | Product(s) | Yield | Reference |

| 2-Methoxynaphthalene | Acetyl chloride/AlCl₃ | Carbon disulphide | 1-Acetyl-2-methoxynaphthalene | 44% | rsc.org |

| 2-Methoxynaphthalene | Acetyl chloride/AlCl₃ | Nitrobenzene | 2-Acetyl-6-methoxynaphthalene | 43% | rsc.org |

| 2-Methoxynaphthalene | Acyl chlorides/AlCl₃ | Methylene chloride | 1-Acyl-2-methoxynaphthalenes (kinetic) and 6-Acyl-2-methoxynaphthalenes (thermodynamic) | Variable | tandfonline.com |

Annulation and Cyclization Strategies

Annulation and cyclization reactions are powerful tools for constructing the naphthalene ring system from simpler precursors. These strategies often involve the formation of one of the rings of the naphthalene core in a regiocontrolled manner.

One approach involves the [4+2] cycloaddition (Diels-Alder reaction) of arynes with functionalized 2-pyrones. This method allows for the synthesis of multisubstituted naphthalenes through a decarboxylative aromatization following the initial cycloaddition. A wide range of functional groups can be incorporated into the naphthalene product using this strategy. rsc.org

Another strategy is the anionic cyclization of ortho-allylbenzamides. Treatment of these precursors with a strong base like lithium diisopropylamide or methyllithium (B1224462) leads to the formation of substituted naphthols in good yields. csir.co.za Similarly, base-promoted cyclization of certain precursors has been utilized to synthesize functionalized naphthols, which are key components of bioactive natural products. csir.co.za

Palladium-catalyzed annulation reactions have also been employed. For example, the annulation of 1-bromo-2-vinylbenzene derivatives with alkynes provides an efficient route to substituted naphthalenes. thieme-connect.com Iron-catalyzed tandem cross-dehydrogenative coupling reactions of styrenes and 1,2-diarylpropenes have been developed to synthesize polysubstituted naphthalene derivatives. thieme-connect.com

A regiocontrolled benzannulation strategy starting from monofunctionalized benzene (B151609) substrates offers a versatile approach to multisubstituted naphthalene derivatives. acs.org This can involve an ipso-type benzannulation, where the cyclization occurs at a substituted position, leading to uniquely substituted α-arylnaphthalenes. acs.org

| Precursor(s) | Reagents/Catalyst | Key Transformation | Product Type | Reference |

| Aryne and 2-Pyrone | - | Diels-Alder reaction and decarboxylative aromatization | Multisubstituted naphthalenes | rsc.org |

| o-Allylbenzamide | Lithium diisopropylamide or Methyllithium | Anionic cyclization | Substituted naphthols | csir.co.za |

| 1-Bromo-2-vinylbenzene and Alkyne | Palladium acetate (B1210297) | [4+2] Annulation | Substituted naphthalenes | thieme-connect.com |

| Styrene and 1,2-Diarylpropene | FeCl₃/DDQ | Tandem cross-dehydrogenative coupling | Polysubstituted naphthalenes | thieme-connect.com |

| ortho-form AACM-II | SnCl₄ | Ipso-type benzannulation | α-Arylnaphthalenes | acs.org |

Condensation and Subsequent Reduction Pathways

The synthesis of methoxy-methylnaphthalene derivatives can also be achieved through condensation reactions followed by reduction steps. A classic example involves the condensation of a suitable quinone with hexamine to introduce an aldehyde group. For instance, the monomethyl ether of α-naphthohydroquinone can be condensed with hexamine to yield 1-hydroxy-4-methoxy-2-naphthaldehyde. Subsequent Clemmensen reduction of the aldehyde group furnishes 1-hydroxy-4-methoxy-2-methylnaphthalene. ias.ac.in This hydroxy-naphthalene derivative can then be further modified, for example, through oxidation to produce menaphthone. ias.ac.in

Multi-Step Synthesis of Functionalized 1-Methoxy-5-methylnaphthalene Derivatives

The synthesis of more complex and functionalized derivatives of this compound often requires multi-step sequences. These synthetic routes allow for the introduction of various functional groups and the construction of intricate molecular architectures.

The synthesis of functionalized naphthalenes can be achieved starting from substituted 1-methoxybenzocyclobutenes. nih.gov Another approach involves a Claisen rearrangement and ring-closing metathesis (RCM) strategy to produce various 1-alkoxy-2-methoxynaphthalenes. researchgate.net

Automated platforms for multi-step synthesis, often utilizing flow chemistry, have been developed to streamline the production of complex organic molecules, including naphthalene derivatives. mpg.de These systems allow for precise control over reaction parameters and can facilitate the rapid optimization of reaction conditions. mpg.de

A multi-step synthesis of an aminonaphthalene derivative, a key intermediate for anticancer agents, has been successfully adapted to a continuous-flow microreactor system. This approach offers advantages in terms of safety, reaction speed, and scalability. researchgate.net

The synthesis of polysubstituted naphthalenes often relies on the formation of one or both six-membered rings through methods like the Diels-Alder reaction or metal-catalyzed cyclizations. researchgate.net For instance, a rhodium(III)-catalyzed [4+2] annulation via C-H activation has been used to synthesize multi-substituted naphthalenone sulfoxonium ylides. researchgate.net

Enantioselective Approaches to Chiral Methoxy-Methylnaphthalene Scaffolds, emphasizing Phase-Transfer Catalysis

The development of enantioselective methods is crucial for the synthesis of chiral molecules, which are of significant interest in fields such as pharmaceuticals and materials science. wikipedia.org

Phase-transfer catalysis (PTC) has emerged as a powerful technique for achieving enantioselective transformations. ijirset.comwikipedia.orgegyankosh.ac.incrdeepjournal.org In this method, a phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. wikipedia.orgegyankosh.ac.inciac.jl.cn This approach has been successfully applied to the enantioselective alkylation of tetralone derivatives, which are precursors to chiral naphthalene systems. For example, the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone using a chiral phase-transfer catalyst derived from cinchonidine (B190817) has been investigated to produce a key intermediate for the synthesis of dezocine. beilstein-journals.org The choice of catalyst and reaction conditions significantly impacts the enantiomeric excess of the product. beilstein-journals.org

Other enantioselective strategies include the use of chiral ligands in metal-catalyzed reactions. For instance, palladium-catalyzed coupling reactions using chiral sulfoxide (B87167) ligands have been employed for the asymmetric synthesis of axially chiral 1-(1-naphthyl)isoquinolines. researchgate.net Organocatalysis, using small chiral organic molecules as catalysts, also provides a valuable tool for enantioselective synthesis. wikipedia.org Chiral phosphoric acid catalysts have been used for the organocatalytic asymmetric synthesis of chiral tetraarylmethanes from racemic tertiary alcohols involving a 1,8-conjugate addition to in situ generated 6-methylenenaphthalen-2(6H)-ones. dicp.ac.cn Recently, a nickel(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization has been developed for the synthesis of triaxially chiral polysubstituted naphthalene derivatives with excellent enantioselectivities. chemistryviews.org

| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Phase-Transfer Alkylation | Cinchona alkaloid-derived quaternary ammonium salt | 1-Methyl-7-methoxy-2-tetralone | (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone | up to 79:21 er | beilstein-journals.org |

| Ligand Coupling Reaction | Pd catalyst with chiral sulfoxide ligand | 2-Methoxy-1-naphthylmagnesium bromide | Axially chiral 2-(2'-methoxy-1'-naphthyl)-3-methylpyridines | up to 60% ee | researchgate.net |

| 1,8-Conjugate Addition | Chiral phosphoric acid | 6-(Hydroxydiarylmethyl)naphthalen-2-ols | Chiral tetraarylmethanes | High ee | dicp.ac.cn |

| Diels-Alder/Aromatization | Ni(II) catalyst with chiral ligand | 1,3-Biarylisobenzofuran derivatives | Triaxially chiral polysubstituted naphthalenes | Excellent ee | chemistryviews.org |

Biocatalytic and Biomimetic Synthetic Strategies involving Naphthalene Derivatives

Biocatalysis and biomimetic synthesis offer environmentally friendly and highly selective alternatives to traditional chemical methods. These approaches often utilize enzymes or enzyme-mimicking catalysts to perform specific transformations.

Biocatalytic systems have been developed that carry genes for naphthalene dioxygenase and dihydrodiol dehydrogenase. These enzymes can hydroxylate naphthalene to the corresponding 1,2-dihydro-1,2-dihydroxy derivative, which is then transformed into the 1,2-dihydroxy derivative. nih.gov This provides a biological route to functionalized naphthalene precursors.

Fungal peroxygenases have been shown to catalyze the epoxidation of naphthalene, breaking its aromaticity. whiterose.ac.uknih.govacs.org The resulting naphthalene epoxides are valuable chiral building blocks that can undergo nucleophilic ring-opening reactions to yield non-racemic trans-disubstituted cyclohexadiene derivatives. whiterose.ac.uknih.govacs.org This approach represents a potential shortcut for the synthesis of natural products and active pharmaceutical ingredients. whiterose.ac.ukacs.org

Biomimetic approaches seek to mimic the action of biological systems, such as cytochrome P450 enzymes, using synthetic catalysts. researchgate.net Metalloporphyrins, for example, can be used as catalysts in oxidative reactions to simulate the metabolic activation of various compounds, including those with naphthalene scaffolds. researchgate.net These biomimetic systems can catalyze reactions such as aromatic hydroxylation and epoxidation. researchgate.net

| Catalyst/System | Substrate | Transformation | Product(s) | Reference |

| Pseudomonas fluorescens with naphthalene dioxygenase and dihydrodiol dehydrogenase genes | Naphthalene | Dihydroxylation | 1,2-Dihydroxy naphthalene derivatives | nih.gov |

| Fungal Peroxygenase (e.g., PaDa-I) | Naphthalene | Epoxidation and nucleophilic ring-opening | Non-racemic trans-disubstituted cyclohexadiene derivatives | whiterose.ac.uknih.govacs.org |

| Metalloporphyrins (e.g., FeTFPPCl) | Aromatic compounds | Oxidative reactions (e.g., hydroxylation, epoxidation) | Oxidized derivatives | researchgate.net |

Green Chemistry Approaches in Methoxy-Methylnaphthalene Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of naphthalenes and their derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of alternative energy sources, eco-friendly catalysts and solvents, and the design of more efficient reactions. While specific green synthetic routes for this compound are not extensively documented in publicly available research, the principles have been widely applied to the synthesis of its analogues and other naphthalene derivatives. These methodologies provide a framework for developing more environmentally benign pathways to this compound.

Key green chemistry strategies applicable to the synthesis of methoxy-methylnaphthalenes and their analogues include the use of alternative energy sources like microwave irradiation and ultrasound, the development of recyclable and non-toxic catalysts, and the implementation of solvent-free reaction conditions. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ijnrd.orghielscher.com This technique has been successfully applied in the synthesis of various heterocyclic compounds and in drug discovery. hielscher.comnih.gov The efficiency of microwave heating stems from the direct interaction of microwaves with the molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This can be particularly advantageous in reactions that typically require prolonged heating, minimizing the potential for side reactions and decomposition of sensitive products. ijnrd.org For instance, microwave irradiation has been used in the synthesis of quinoline (B57606) derivatives, with some reactions showing an 11-19% higher efficiency compared to conventional heating. nih.gov In the context of naphthalene derivatives, microwave-assisted synthesis of Ru(II)Cp(naphthalene) complexes has been demonstrated to be highly efficient. sci-hub.st

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic approach. hielscher.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. hielscher.com This method often leads to higher yields and shorter reaction times. nih.gov Ultrasound-assisted synthesis has been employed for a variety of heterocyclic compounds and has been shown to be more efficient in some cases than both conventional and microwave methods. nih.gov A notable example includes the ultrasound-assisted eco-friendly synthesis of triarylmethanes, where 2-(bis(2-methoxy-5-methylphenyl)methyl)naphthalene, an analogue of this compound, was a synthesized product. sid.ir

Eco-Friendly Catalysts and Solvent-Free Conditions

The development of green catalysts is a cornerstone of sustainable synthesis. These catalysts are typically characterized by high activity, selectivity, and recyclability, and are often derived from non-toxic, renewable resources. Examples include silica (B1680970) sulfuric acid and various nano-catalysts. sid.iracademie-sciences.fr The use of such catalysts in conjunction with solvent-free reaction conditions represents a particularly green approach, as it eliminates the environmental burden associated with solvent use and disposal. Solvent-free, or solid-state, reactions are often facilitated by grinding or milling, which provides the energy for the reaction to occur. researchgate.net For example, the synthesis of triarylmethanes has been achieved using silica sulfuric acid as a reusable catalyst under solvent-free conditions. academie-sciences.fr

The following table summarizes research findings on the green synthesis of analogues of this compound, highlighting the green methods employed and the outcomes.

| Product | Green Method | Catalyst/Conditions | Yield | Reference |

| 2-(Bis(2-methoxy-5-methylphenyl)methyl)naphthalene | Ultrasound-assisted synthesis | Silica sulfuric acid | Not specified | sid.ir |

| Ru(II)Cp(1-methylnaphthalene) complexes | Microwave-assisted synthesis | Lewis acid- and microwave-assisted Cp/arene exchange | 97% (mixture of isomers) | sci-hub.st |

| Ethyl 4-hydroxy-3-methoxycinnamate | Microwave-assisted synthesis | Cation exchange resin | 84.2% | researchgate.net |

| Various quinoline derivatives | Microwave-assisted synthesis | p-sulfonic acid calix researchgate.netarene, neat conditions | 40-68% | nih.gov |

| Triarylmethanes | Solvent-free synthesis | Silica sulfuric acid | Not specified | academie-sciences.fr |

Chemical Reactivity and Transformation Mechanisms of 1 Methoxy 5 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions

The reactivity of 1-methoxy-5-methylnaphthalene in electrophilic aromatic substitution (EAS) is governed by the directing and activating effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. The methoxy group at the C1 position is a potent activating group, directing incoming electrophiles to the ortho (C2) and para (C4) positions through resonance stabilization of the intermediate carbocation (arenium ion). The methyl group at the C5 position is a less powerful, yet still activating, ortho-para director, influencing positions C4 and C6.

The combined influence of these two groups makes the naphthalene (B1677914) ring system highly susceptible to electrophilic attack. The C4 position is doubly activated by both the 1-methoxy group (para) and the 5-methyl group (ortho), making it the most probable site for substitution. Other activated positions include C2 (ortho to the methoxy group) and C6 (ortho to the methyl group). Studies on related compounds, such as 1-methylnaphthalene (B46632), confirm that substitution strongly favors the 4-position. askfilo.comokstate.edu Similarly, electrophilic substitution on 2-methoxynaphthalene (B124790) primarily yields the 1-nitro derivative. askfilo.com In the case of 2-methoxy-6-methylnaphthalene, nitration shows a clear preference for substitution at the C1 position (ortho to methoxy) over the C5 position (ortho to methyl), with a reactivity ratio of 6.5:1. rsc.org This indicates the stronger directing power of the methoxy group.

Based on these principles, the expected outcomes for common electrophilic substitution reactions on this compound are summarized below.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product (Predicted) | Minor Products (Predicted) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Methoxy-5-methyl-4-nitronaphthalene | 1-Methoxy-5-methyl-2-nitronaphthalene, 1-Methoxy-5-methyl-6-nitronaphthalene |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-1-methoxy-5-methylnaphthalene | 2-Bromo-1-methoxy-5-methylnaphthalene |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-1-methoxy-5-methylnaphthalene | 2-Acetyl-1-methoxy-5-methylnaphthalene |

| Sulfonation | H₂SO₄ | this compound-4-sulfonic acid | this compound-2-sulfonic acid |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the aromatic core or the substituent groups, depending on the reagents and conditions employed.

Oxidation Pathways Oxidation can lead to the formation of quinones or involve the methyl substituent. The oxidation of substituted naphthalenes with reagents like peroxydisulphate in the presence of metal ions can yield various products. ias.ac.in For instance, 1-methylnaphthalene can be oxidized to produce 1,4-naphthoquinone, 1-naphthaldehyde, and (hydroxymethyl)naphthalene derivatives. ias.ac.innih.gov Anodic oxidation of 1-methoxynaphthalene (B125815) in methanolic potassium hydroxide (B78521) can result in the addition of methoxy groups across the 1,4-positions. lookchem.comacs.org For this compound, strong oxidation would likely yield a quinone, while milder, selective oxidation could transform the methyl group.

Reduction Pathways Reduction of the naphthalene system typically involves catalytic hydrogenation to form the corresponding tetralin (1,2,3,4-tetrahydronaphthalene) derivative. This process saturates one of the aromatic rings. Studies on the anaerobic degradation of 2-methylnaphthalene (B46627) show that the process involves the reduction of the bicyclic aromatic ring system. nih.gov Similarly, reduction of 5-methylnaphthalen-1-ol (B1624342) can produce dihydro derivatives through catalytic hydrogenation.

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagents | Probable Product |

|---|---|---|

| Ring Oxidation | CrO₃, Acetic Acid | 5-Methoxy-8-methyl-1,4-naphthoquinone |

| Side-Chain Oxidation | MnO₂, heat | 1-Methoxy-5-naphthaldehyde |

| Ring Reduction | H₂, Pd/C | 1-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene |

| Birch Reduction | Na, NH₃, EtOH | 1-Methoxy-5-methyl-1,4-dihydronaphthalene |

Intramolecular Rearrangement Reactions

While specific studies on the intramolecular rearrangement of this compound are not prevalent, the potential for such transformations can be inferred from related systems. Pericyclic reactions, such as the Claisen rearrangement, are a well-known class of intramolecular rearrangements. A novel synthesis of substituted naphthalenes has been developed utilizing a Claisen rearrangement as a key step. researchgate.net For this to occur with a derivative of this compound, the methoxy group would first need to be converted to an allyl ether. Cleavage of the methoxy group to the naphthol, followed by O-allylation, would yield 1-(allyloxy)-5-methylnaphthalene. Heating this precursor would likely induce a Claisen rearrangement, transferring the allyl group to the C2 position to form 2-allyl-5-methylnaphthalen-1-ol.

Another type of rearrangement, the Fries rearrangement, could occur if the corresponding naphthyl ester (e.g., 1-acetoxy-5-methylnaphthalene) is treated with a Lewis acid, which would migrate the acetyl group to the aromatic ring, typically at an ortho or para position. Additionally, some benzannulated enediyne systems can undergo prototropic rearrangement to enyne–allenes under basic conditions. However, acid-catalyzed solvolysis of a related 1-methoxy-1-methyl-1,4-dihydronaphthalene derivative showed no evidence of intramolecular rearrangement, yielding exclusively the elimination product. rsc.org

Radical Processes and Oxidative Coupling of Naphthalene Derivatives

This compound can participate in radical reactions at both the methyl group and the aromatic nucleus.

Side-Chain Radical Reactions The benzylic protons of the methyl group are susceptible to radical abstraction. For example, photochemical bromination of 1-methylnaphthalene in an aqueous biphasic system proceeds via a radical mechanism to yield 1-(bromomethyl)naphthalene. scirp.org A similar reaction with this compound using a radical initiator like N-bromosuccinimide (NBS) would be expected to produce 1-(bromomethyl)-5-methoxynaphthalene.

Radical Reactions on the Aromatic Ring The aromatic ring can react with radical species. For instance, methyl-substituted naphthalenes are known to react with the nitrate (B79036) radical (NO₃) in the gas phase, a process that is significant in atmospheric chemistry. nist.gov

Oxidative Coupling The naphthalene nucleus can undergo oxidative coupling to form bi-aryl compounds. This process often involves the formation of a radical cation intermediate through single-electron transfer to an oxidizing agent. The subsequent coupling of two radical cations leads to the formation of a new C-C bond. While specific data for this compound is limited, studies on other naphthalene derivatives illustrate this pathway. Phenyl radicals, for example, can undergo self-reaction through both recombination and disproportionation. acs.org

Table 3: Potential Radical and Oxidative Coupling Reactions

| Reaction Type | Reagents / Conditions | Probable Product |

|---|---|---|

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), CCl₄, light | 1-(Bromomethyl)-5-methoxynaphthalene |

| Oxidative Dimerization | FeCl₃ or other oxidizing agents | Mixture of binaphthyl derivatives (e.g., coupling at C4, C2, C6) |

Functional Group Interconversions on the Naphthalene Core

The methoxy and methyl groups of this compound are amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Interconversions of the Methoxy Group The most common reaction of the aryl methoxy group is ether cleavage to the corresponding phenol. This is typically achieved by treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃). In the case of 1-methoxynaphthalene, reaction with HI yields 1-naphthol (B170400) and methyl iodide. doubtnut.com Applying this to this compound would produce 5-methylnaphthalen-1-ol.

Interconversions of the Methyl Group The methyl group offers several handles for further functionalization.

Oxidation: As mentioned in section 3.2, the methyl group can be oxidized to an aldehyde or further to a carboxylic acid (1-methoxy-naphthalene-5-carboxylic acid) using strong oxidizing agents.

Halogenation: Free-radical halogenation, discussed in section 3.4, converts the methyl group to a halomethyl group (e.g., -CH₂Br). scirp.org This derivative is a versatile intermediate.

Nucleophilic Substitution: The resulting 1-(bromomethyl)-5-methoxynaphthalene is an excellent substrate for Sₙ2 reactions, allowing the introduction of various nucleophiles to create alcohols (-CH₂OH), nitriles (-CH₂CN), amines (-CH₂NH₂), and other functionalities. chemicalbook.comthieme-connect.de For example, 1-methylnaphthalene can be converted into 1-(aminomethyl)naphthalene, a key intermediate in synthesis. chemicalbook.com

Table 4: Key Functional Group Interconversions

| Starting Group | Reagents | Product Functional Group |

|---|---|---|

| 1-Methoxy | HBr or BBr₃ | 1-Hydroxy (Phenol) |

| 5-Methyl | KMnO₄ or Na₂Cr₂O₇ | 5-Carboxylic Acid |

| 5-Methyl | NBS, light | 5-(Bromomethyl) |

| 5-(Bromomethyl) | NaOH (aq) | 5-(Hydroxymethyl) |

| 5-(Bromomethyl) | NaCN | 5-(Cyanomethyl) |

| 5-(Cyanomethyl) | LiAlH₄ (reduction) | 5-(2-Aminoethyl) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. Through various 1D and 2D experiments, a complete picture of the atomic connectivity and spatial relationships within 1-methoxy-5-methylnaphthalene can be assembled.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. The ¹H NMR spectrum reveals signals for the methoxy (B1213986) and methyl protons as distinct singlets, alongside a complex series of multiplets for the six aromatic protons. The ¹³C NMR spectrum shows eleven distinct signals, corresponding to the ten naphthalene (B1677914) ring carbons and the two substituent carbons (methoxy and methyl).

Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals. columbia.eduhmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu For this compound, key HMBC correlations would include the signal from the methoxy protons to the C-1 carbon and the signal from the methyl protons to the C-5 carbon, confirming the positions of the substituents. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments identify protons that are close in space. This can confirm the substitution pattern by showing correlations between the methoxy protons and the proton at the C-2 position, and between the methyl protons and the proton at the C-4 and C-6 positions. researchgate.net

A complete assignment of the ¹H and ¹³C NMR spectra is achieved by combining these 1D and 2D techniques. mdpi.comresearchgate.nettandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations (from H at position) |

|---|---|---|---|

| 1 | ~155 | - | - |

| 2 | ~105 | ~6.8-7.0 | C-1, C-3, C-4, C-8a |

| 3 | ~126 | ~7.3-7.5 | C-1, C-2, C-4, C-4a |

| 4 | ~120 | ~7.7-7.9 | C-2, C-3, C-4a, C-5 |

| 4a | ~127 | - | - |

| 5 | ~134 | - | - |

| 6 | ~125 | ~7.3-7.4 | C-5, C-7, C-8 |

| 7 | ~126 | ~7.4-7.6 | C-5, C-6, C-8, C-8a |

| 8 | ~122 | ~7.9-8.1 | C-1, C-6, C-7, C-8a |

| 8a | ~134 | - | - |

| 1-OCH₃ | ~56 | ~3.9-4.1 | C-1 |

| 5-CH₃ | ~19 | ~2.6-2.8 | C-4, C-5, C-6 |

Note: Predicted values are estimated based on data for 1-methoxynaphthalene (B125815), 1-methylnaphthalene (B46632), and other substituted naphthalenes. Actual values may vary.

The positions of the signals (chemical shifts) in the NMR spectrum are highly dependent on the electronic environment of each nucleus. The methoxy (-OCH₃) and methyl (-CH₃) groups on the naphthalene ring exert predictable electronic effects that influence these shifts.

Substituent Effects: The methoxy group is a strong electron-donating group, which increases electron density at the ortho and para positions (C-2, C-4, and the peri C-8). This shielding effect causes the signals for these carbons and their attached protons to shift to a lower frequency (upfield). researchgate.net The methyl group is a weaker electron-donating group and has a smaller shielding effect on its ortho and para positions (C-4, C-6). researchgate.net The analysis of these substituent chemical shifts (SCS) is a powerful tool for confirming the substitution pattern. researchgate.netacs.org

Coupling Constants (J-values): The splitting of proton signals into multiplets is due to spin-spin coupling with neighboring protons. The magnitude of this coupling, the coupling constant (J), depends on the number of bonds separating the protons. In naphthalene systems, typical coupling constants are:

³J (ortho coupling): 7–9 Hz

⁴J (meta coupling): 1–3 Hz

⁵J (para coupling): < 1 Hz The analysis of these coupling patterns helps to determine the relative positions of the protons on the aromatic ring. tandfonline.comorganicchemistrydata.org

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, NOE)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information on the molecular vibrations and is used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific structural components. nist.gov Analysis of the FT-IR spectra of related compounds like 1-methoxynaphthalene and various methylnaphthalenes allows for detailed assignments. researchgate.netresearchgate.netasianpubs.org

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. asianpubs.org The aliphatic C-H stretching from the methoxy and methyl groups are observed between 3000-2850 cm⁻¹.

C=C Stretching: The skeletal stretching vibrations of the naphthalene aromatic ring produce a series of characteristic bands in the 1640-1400 cm⁻¹ region. hindex.org

C-O Stretching: A strong band corresponding to the asymmetric stretching of the C-O-C bond in the methoxy group is expected around 1250 cm⁻¹.

C-H Bending: In-plane C-H bending vibrations for substituted naphthalenes are found in the 1300-1000 cm⁻¹ range, while out-of-plane bending modes, which are sensitive to the substitution pattern, appear below 1000 cm⁻¹. hindex.orgniscpr.res.in

CH₃ Bending: The symmetric and asymmetric bending (deformation) modes of the methyl group typically appear around 1450 cm⁻¹ and 1380 cm⁻¹. hindex.org

Table 2: Predicted Characteristic FT-IR Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2990-2850 | Aliphatic C-H Stretch (CH₃, OCH₃) | Medium |

| 1620-1580 | Aromatic C=C Ring Stretch | Strong-Medium |

| 1510-1450 | Aromatic C=C Ring Stretch | Strong-Medium |

| ~1450 | Asymmetric CH₃ Bending | Medium |

| ~1380 | Symmetric CH₃ Bending | Medium |

| ~1250 | Asymmetric C-O-C Stretch | Strong |

| 850-750 | Aromatic C-H Out-of-Plane Bending | Strong |

Note: Predicted values are estimated based on data for 1-methoxynaphthalene researchgate.netresearchgate.net and other substituted naphthalenes. hindex.orgsamipubco.comacs.org

FT-Raman spectroscopy is complementary to FT-IR. elixirpublishers.com While vibrations involving a change in dipole moment are strong in IR, vibrations that cause a change in polarizability are strong in Raman. For this compound, the FT-Raman spectrum is particularly useful for observing the symmetric vibrations of the aromatic backbone. researchgate.net

Key features in the FT-Raman spectrum include:

Strong bands for the aromatic C=C ring stretching vibrations. researchgate.net

A notable band for the symmetric "ring breathing" mode of the naphthalene skeleton. niscpr.res.in

C-H stretching and bending modes are also visible, often with different relative intensities compared to the IR spectrum. researchgate.net

The combination of FT-IR and FT-Raman data provides a comprehensive vibrational profile of the molecule. researchgate.netrsc.org

Inelastic Neutron Scattering (INS) is a powerful vibrational spectroscopy technique that is not governed by optical selection rules, meaning it can observe vibrations that are silent or very weak in IR and Raman spectroscopy. acs.orgoxfordneutronschool.org It is particularly sensitive to the vibrations of hydrogen atoms due to the large neutron scattering cross-section of the proton. iaea.org

For this compound, INS is uniquely suited for:

Observing Methyl Torsions: The rotational motion (torsion) of the methyl group is a low-frequency vibration (typically below 250 cm⁻¹) that is often the strongest band in an INS spectrum but very difficult to observe with optical methods. acs.orgresearchgate.net The energy of this torsional mode is sensitive to the local environment and intermolecular interactions. researchgate.net

Assigning Low-Frequency Modes: INS helps in the assignment of other low-frequency lattice and intramolecular vibrations, providing detailed information about the intermolecular forces and crystal packing. aip.org

Complementary Data: Studies on naphthalene and 1-methylnaphthalene have demonstrated the utility of INS in identifying torsional modes and other vibrations involving hydrogen. researchgate.net The technique provides data that complements IR and Raman spectroscopy, leading to a more complete vibrational assignment.

Fourier Transform Raman (FT-Raman) Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. msu.edusci-hub.sebioglobax.com When a molecule, such as this compound, is exposed to UV or visible light, its electrons can be promoted from a ground electronic state to a higher energy excited state, provided the energy of the incident light matches the energy difference between these states. bioglobax.com This absorption of energy is recorded as a spectrum, plotting absorbance against wavelength.

For substituted naphthalenes, the position and intensity of absorption bands are sensitive to the nature and position of the substituents on the naphthalene ring. The introduction of electron-donating groups, such as the methoxy and methyl groups in this compound, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent naphthalene molecule. mdpi.com This is due to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), which reduces the energy gap for electronic transitions.

While specific UV-Vis absorption data for this compound is not detailed in the provided search results, studies on related methoxynaphthalenes and methylnaphthalenes indicate that their absorption spectra are characterized by distinct bands corresponding to π-π* transitions within the aromatic system. mdpi.comoup.comrsc.org The OECD Guideline for the Testing of Chemicals suggests that determining the UV-Vis absorption spectrum provides an indication of the wavelengths at which a compound may be susceptible to photochemical degradation. oecd.org

| Parameter | Description | Typical Observation in Substituted Naphthalenes |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the highest absorbance occurs, corresponding to a specific electronic transition. | Shifts to longer wavelengths (bathochromic shift) with electron-donating substituents like methoxy and methyl groups. mdpi.com |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Influenced by the probability of the electronic transition and the size of the chromophore. |

| Chromophore | The part of a molecule responsible for its color by absorbing light in the visible and ultraviolet region. msu.edu | The substituted naphthalene ring system. |

Fluorescence Spectroscopy and Quenching Studies in Substituted Naphthalenes

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Following absorption of light, an excited molecule can return to its ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift).

Studies on methoxynaphthalenes have shown that they exhibit fluorescence, and the characteristics of this emission, such as quantum yield and lifetime, are influenced by substituents and the surrounding environment. mdpi.comoup.com

Fluorescence Quenching:

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including charge transfer, energy transfer, and formation of non-emissive complexes. oup.com

Research has demonstrated that the fluorescence of methoxynaphthalenes can be quenched by various molecules. For instance, acetyl chloride has been shown to quench the fluorescence of 1-methoxynaphthalene in acetonitrile (B52724). oup.com The quenching mechanism is suggested to involve the formation of a charge-transfer stabilized complex where the excited methoxynaphthalene acts as an electron donor. oup.com The rate constants for this quenching process are significant, indicating an efficient quenching pathway. oup.com

Similarly, benzoic acid has been found to quench the fluorescence of 1-methoxynaphthalene in cyclohexane. rsc.org The quenching constants for methoxynaphthalenes by benzoic acid are notably large, suggesting a highly effective quenching mechanism, which in this case is proposed to involve hydrogen bonding between the excited molecule and the quencher. rsc.org

| Quencher | Solvent | Proposed Quenching Mechanism | Key Finding |

| Acetyl Chloride | Acetonitrile | Charge-transfer complex formation oup.com | High quenching rate constant observed for methoxynaphthalenes. oup.com |

| Benzoic Acid | Cyclohexane | Hydrogen-bond formation rsc.org | Quenching constant is an order of magnitude greater than for naphthalenes without hydrogen-bonding capability. rsc.org |

| Molecular Oxygen | Cyclohexane | Not specified, but a known quencher | Significant fluorescence quenching effect observed, as indicated by differences in fluorescence lifetimes in aerated and degassed solutions. mdpi.com |

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. uni-saarland.de

For this compound (C₁₂H₁₂O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of aryl ethers often involves cleavage of the ether bond. miamioh.edu A common fragmentation pathway for 1-methoxynaphthalene, a closely related compound, involves the loss of a methyl radical (•CH₃) to form a stable naphthoxide-like cation, or the loss of a formyl radical (•CHO).

While a specific mass spectrum for this compound is not provided in the search results, the spectrum of 1-methoxynaphthalene shows a prominent molecular ion peak and characteristic fragment ions. The fragmentation of this compound would be expected to follow similar pathways, influenced by the presence of the additional methyl group. The fragmentation pattern can provide crucial information for confirming the structure of the molecule.

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity/Origin |

| [M]+• | 172 | Molecular ion of this compound (C₁₂H₁₂O) |

| [M - CH₃]+ | 157 | Loss of a methyl radical from the methoxy group |

| [M - CHO]+ | 143 | Loss of a formyl radical |

| [M - CH₂O]+• | 142 | Loss of formaldehyde (B43269) |

This table represents predicted fragmentation patterns based on the general fragmentation of related aromatic ethers and has not been confirmed by specific experimental data for this compound in the provided search results.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unizar-csic.esunimi.it It provides definitive information about bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecular connectivity and conformation in the solid state. unimi.itnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

While no specific X-ray crystal structure determination for this compound was found in the search results, studies on similar naphthalene derivatives have successfully employed this technique. For example, the crystal structure of meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methylnaphthalene) was determined by single-crystal X-ray diffraction, revealing its monoclinic crystal system and specific cell dimensions. mdpi.com Another study reported the crystallographic data for 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene, which also crystallizes in a monoclinic system. researchgate.net These examples highlight the utility of X-ray diffraction in unambiguously establishing the solid-state structure of complex naphthalene derivatives. mdpi.comresearchgate.net

A successful X-ray diffraction analysis of this compound would provide the following key structural parameters:

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Information on how molecules are packed in the crystal, including any hydrogen bonds or π-π stacking interactions. |

Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not present in published research. While extensive computational studies, including Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, and Molecular Electrostatic Potential (MESP) mapping, have been conducted on structurally related naphthalene derivatives such as 1-methylnaphthalene researchgate.netresearchgate.netresearchgate.net, 1-methoxynaphthalene researchgate.netscbt.com, and 1,5-dimethoxynaphthalene, this specific isomer has not been the subject of such dedicated studies.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested outline, as the specific research findings for the following sections are not available:

Computational Chemistry and Theoretical Investigations

Theoretical Spectroscopic Data Prediction and Validation against Experimental Results

To fulfill the request would require extrapolating from other compounds, which would violate the instruction to focus solely on 1-Methoxy-5-methylnaphthalene and compromise scientific accuracy. Further research and publication in the field of computational chemistry are needed to generate the specific data required for this article.

Structure-Reactivity and Structure-Property Relationship Studies

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the structure-reactivity and structure-property relationships of substituted naphthalenes, including this compound. researchgate.net These theoretical studies provide deep insights into the electronic properties, molecular stability, and chemical reactivity, which are challenging to determine experimentally. researchgate.net

Theoretical calculations using high-level quantum chemical methods like G3(MP2)//B3LYP can accurately estimate thermochemical properties such as the standard molar enthalpies of formation in the gas phase. researchgate.net For example, a combined experimental and computational study on 1-methoxynaphthalene (B125815) determined its gas-phase enthalpy of formation to be -3.0 ± 3.1 kJ·mol⁻¹. researchgate.net Such studies have shown that the presence of a methoxy (B1213986) group can decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, indicating a stabilizing effect. mdpi.com

Interactive Data Table: Comparison of Substituent Electronic Effects on Aromatic Rings

The following table, derived from comparative studies on substituted aromatic systems, illustrates the different electronic effects of common functional groups, which helps in understanding their influence on the reactivity of the naphthalene (B1677914) core. mdpi.com

| Substituent Group | Position on Naphthalene | Primary Electronic Effect | Influence on Reactivity |

| -OCH₃ (Methoxy) | 1 | Resonance (Electron-Donating) | Activating |

| -CH₃ (Methyl) | 5 | Inductive (Weakly Electron-Donating) | Weakly Activating |

| -OH (Hydroxyl) | - | Resonance (Electron-Donating) | Activating |

| -C(=O)CH₃ (Acetyl) | - | Resonance (Electron-Withdrawing) | Deactivating |

Frontier Molecular Orbital (FMO) theory is a key component of these computational investigations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting HOMO-LUMO energy gap (ΔE), are crucial descriptors of chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap generally signifies higher reactivity and a greater likelihood of intramolecular charge transfer. researchgate.net

Studies on various substituted naphthalenes have demonstrated that the nature and position of substituents significantly alter these energy levels. researchgate.net For example, an amino (-NH2) group has been shown to cause the maximum reduction in the HOMO-LUMO energy gap compared to other substituents like methyl or carboxyl groups, indicating its strong activating effect. researchgate.net Computational models, often employing the B3LYP functional with basis sets like 6-311++G(d,p), can accurately predict these parameters and thus the relative reactivity of different isomers. researchgate.netresearchgate.net

Interactive Data Table: Calculated Quantum Chemical Parameters for Naphthalene Derivatives

This table presents representative data from DFT calculations on substituted naphthalenes, highlighting how different substituents modify the electronic properties. A lower energy gap (ΔE) suggests higher chemical reactivity.

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Naphthalene | -6.18 | -1.02 | 5.16 | researchgate.net |

| 1-Methylnaphthalene (B46632) | -5.99 | -0.92 | 5.07 | researchgate.net |

| 1-Aminonaphthalene | -5.46 | -0.66 | 4.80 | researchgate.net |

| 1-Methoxynaphthalene | Data not available | Data not available | Data not available |

Note: Specific computational data for this compound was not available in the searched literature. The table illustrates the principles using data from related monosubstituted naphthalenes.

Furthermore, computational methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and identify the most likely sites for electrophilic and nucleophilic attack. mdpi.com These maps, in conjunction with Natural Bond Orbital (NBO) analysis, provide a deeper understanding of intramolecular interactions, charge delocalization, and the steric effects that influence reactivity, such as the peri-effect observed in highly substituted naphthaldehydes. researchgate.netkiku.dk For instance, steric hindrance between adjacent substituents can force groups out of the plane of the aromatic core, altering orbital overlap and, consequently, the reactivity at that site. kiku.dk

Applications in Advanced Organic Synthesis and Chemical Biology

As Scaffolds for Natural Product Total Synthesis

The 1-methoxy-5-methylnaphthalene core and its isomers are integral components of several biologically active natural products, making them crucial targets and starting points in total synthesis.

Azinomycin B Chromophore: The 3-methoxy-5-methylnaphthalene unit is the core chromophore of Azinomycin B, a natural product known to interact with DNA. nih.gov This uncharged, planar system is particularly effective at intercalating into the DNA backbone and positioning other functional groups of the molecule into the major groove of DNA. nih.gov Synthetic efforts towards azinomycin derivatives leverage this scaffold to explore and enhance DNA binding affinity. nih.gov

Neocarzinostatin (B611948) Chromophore: The chromophore of the potent antitumor antibiotic neocarzinostatin is a complex enediyne molecule attached to a 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate moiety. drugbank.comnih.govnih.gov This naphthoate portion is crucial for the molecule's ability to bind to DNA, which ultimately leads to DNA strand cleavage and apoptosis in cancer cells. nih.gov The synthesis of this natural product and its analogues relies on building blocks containing the methoxy-methyl-naphthalene skeleton.

Naphthoquinone Natural Products: The substituted naphthalene (B1677914) core is a precursor in the synthesis of various naphthoquinone natural products, which often exhibit cytotoxic properties. nih.govresearchgate.net For instance, a concise formal total synthesis of hybocarpone, a cytotoxic bisnaphthazarin derivative, was achieved using a 3-ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene intermediate. nih.govresearchgate.net This precursor was also used to access other natural naphthazarins like boryquinone and aureoquinone. nih.gov Similarly, the total synthesis of the naphthoquinone trimer (6)-plumbazeylanone involved the use of 5-methoxy-2-methyl-1,4-naphthoquinone as a key building block. pharm.or.jp These syntheses showcase the utility of methoxy-methylnaphthalene derivatives in constructing complex, polycyclic natural products. researchgate.netpharm.or.jp

A summary of natural products and synthetic precursors based on the methoxy-methylnaphthalene scaffold is presented below.

| Natural Product/Precursor | Scaffold Type | Significance in Synthesis |

| Azinomycin B Chromophore | 3-Methoxy-5-methylnaphthalene | Acts as a DNA intercalator and a platform for major-groove binding moieties. nih.gov |

| Neocarzinostatin Chromophore | 2-hydroxy-7-methoxy-5-methylnaphthalene | The naphthoate component is essential for DNA binding in this potent antitumor antibiotic. nih.govnih.gov |

| Hybocarpone, Boryquinone, Aureoquinone | Hexamethoxy-methylnaphthalene derivatives | Serve as key intermediates in the synthesis of cytotoxic naphthoquinone natural products. nih.govresearchgate.net |

| (6)-Plumbazeylanone | 5-Methoxy-2-methyl-1,4-naphthoquinone | A crucial intermediate in the multi-step total synthesis of this naphthoquinone trimer. pharm.or.jp |

As Building Blocks for Complex Organic Molecules and Drug-like Structures

The naphthalene skeleton is recognized as a versatile platform in medicinal chemistry, and the specific substitution pattern of this compound offers distinct advantages for the synthesis of complex organic molecules and drug-like structures. researchgate.netdntb.gov.ua The naphthalene moiety itself is found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

The presence of both an electron-donating methoxy (B1213986) group and a weakly activating methyl group allows for regioselective functionalization of the aromatic rings. This controlled reactivity is essential for building molecular complexity. For example, the this compound scaffold can be elaborated through various organic reactions:

Electrophilic Substitution: The positions on the naphthalene ring are activated to different extents by the substituents, guiding the introduction of new functional groups.

Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki and Sonogashira couplings can be used to attach diverse side chains to the naphthalene core, expanding its structural diversity. acs.org

Oxidation/Reduction: The naphthalene ring can be oxidized to form naphthoquinones or reduced to form tetralin derivatives, providing access to different classes of compounds.

This versatility makes this compound and its isomers valuable starting materials for creating libraries of compounds for drug discovery, where the naphthalene core serves as a rigid scaffold to orient functional groups in three-dimensional space. mdpi.com

Role in the Synthesis of Specific Pharmaceutical Intermediates

The methoxy-methyl-substituted naphthalene framework is a key structural element in the synthesis of specific active pharmaceutical ingredients (APIs). A notable example is its application in the synthesis of Dezocine, an opioid analgesic.

The synthesis of Dezocine involves the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone, a tetrahydronaphthalene derivative. beilstein-journals.org This key intermediate is reacted with 1,5-dibromopentane (B145557) to introduce a side chain, which is then used to construct the final polycyclic structure of the drug. beilstein-journals.org The methoxy group on the naphthalene ring is a crucial feature of the intermediate, influencing the reaction pathways and ultimately becoming part of the final drug structure after demethylation to a hydroxyl group. The development of an asymmetric catalytic method for this alkylation step was a significant advancement, improving the efficiency and reducing the cost of producing the enantiomerically pure drug. beilstein-journals.org

The use of this scaffold highlights how fundamental chemical structures are employed and modified to build complex pharmaceutical agents.

| Pharmaceutical | Key Intermediate | Synthetic Transformation |

| Dezocine | (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone | Asymmetric phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone, followed by cyclization and reduction to form the active drug. beilstein-journals.org |

Design of DNA-Binding Molecules Based on Naphthalene Chromophores

The planar aromatic surface of the naphthalene ring system is an ideal feature for intercalation into the DNA double helix. The this compound chromophore, as found in natural products like azinomycin B, serves as a powerful scaffold for designing synthetic DNA-binding agents. nih.gov

Researchers have synthesized a series of dimeric and trimeric derivatives based on the 3-methoxy-5-methylnaphthalene chromophore to investigate and optimize DNA binding. nih.gov These synthetic molecules are designed to bis-intercalate (intercalate at two sites simultaneously) into the DNA, a strategy known to result in high-affinity binding. nih.gov

Key findings from these studies include:

High-Affinity Intercalation: By linking two or three 3-methoxy-5-methylnaphthalene units with flexible tethers (containing diamine or triamine groups), scientists created ligands with submicromolar binding affinities for calf-thymus DNA. nih.gov

Major Groove Interaction: Studies suggest that while the naphthalene chromophores intercalate between the DNA base pairs, the tethers connecting them occupy the major groove of DNA. nih.gov This dual-binding mode is a characteristic of several potent natural product DNA binders. nih.gov

Influence of Tether Length: The length of the linker between the naphthalene units is critical for achieving optimal bis-intercalation and maximizing binding affinity. nih.gov

These findings demonstrate that the this compound core is a "uniquely effective small, uncharged intercalator" that can be used as a modular building block to construct sophisticated DNA-targeting molecules for potential therapeutic or diagnostic applications. nih.gov This research is part of a broader field that utilizes naphthalene-based structures, such as naphthalene diimides, as effective DNA and RNA binding agents. acs.orgirb.hr

| Compound Type | Design Strategy | DNA Binding Mode | Resulting Affinity |

| Bis- and Tris-azinomycin Derivatives | Dimerization and trimerization of the 3-methoxy-5-methylnaphthalene chromophore. nih.gov | Intercalation of naphthalene units and major groove binding of the tether. nih.gov | Submicromolar (e.g., Ka=2.42 × 107 M-1). nih.gov |

| Naphthalene Diimides (NDIs) | Functionalization of the NDI core with amino acids or other groups. acs.orgirb.hr | "Threading" intercalation through the DNA double helix. irb.hr | High binding constants (Kb in the range of 106 M-1). acs.org |

Material Science Applications of 1 Methoxy 5 Methylnaphthalene Analogues

Utilization in Polymer Synthesis and Modification

Naphthalene (B1677914) derivatives serve as fundamental building blocks (monomers) or modifying agents in the synthesis of high-performance polymers. Their incorporation into a polymer backbone enhances properties such as thermal resistance, mechanical strength, and dimensional stability.

One of the most significant applications of naphthalene is in the production of phthalic anhydride (B1165640) through catalytic oxidation. numberanalytics.comijrpr.comwikipedia.org Phthalic anhydride is a critical intermediate in the synthesis of various polymers, including:

Polyester (B1180765) Resins: It is a key component in alkyd resins used for paints and coatings. wikipedia.org

Plasticizers: It is used to produce phthalate (B1215562) esters, which are widely used as plasticizers for polyvinyl chloride (PVC) to impart flexibility.

Polyamides and Polyimides: Phthalic anhydride and its derivatives are used to create polymers with exceptional thermal and chemical resistance. numberanalytics.com

Another important class of naphthalene-based monomers is naphthalene diisocyanates. These are produced by reacting naphthalene with isocyanates and are used in the production of specialty polyurethanes, which can be formulated into foams, coatings, and adhesives. knowde.com Furthermore, naphthalene derivatives can be functionalized to create monomers for various polymerization techniques. For instance, terpolymers have been synthesized via free radical polymerization using acrylamide (B121943) and specific naphthalene-based monomers. dtic.mil

Table 1: Naphthalene Analogues in Polymer Synthesis

| Naphthalene-Derived Monomer/Intermediate | Resulting Polymer Class | Key Applications |

|---|---|---|

| Phthalic Anhydride | Alkyd Resins, Polyesters | Paints, coatings, plasticizers numberanalytics.comwikipedia.org |

| Naphthalene Diisocyanates | Polyurethanes | High-performance foams, coatings, adhesives knowde.com |

| Naphthalene Sulfonates | Phenolic Resins | Dispersing agents, tanning agents futuremarketinsights.com |

Integration into Functional Materials, including Dyes, Resins, and Fluorescent Materials

The unique electronic and photophysical properties of the naphthalene ring system make its derivatives ideal for creating a wide range of functional materials.

Dyes and Pigments: Naphthalene analogues are foundational in the synthesis of many azo dyes and other colorants. wikipedia.orgknowde.com The extended π-conjugated system of the naphthalene core acts as a chromophore, and the introduction of various substituent groups allows for the fine-tuning of color, intensity, and fastness properties. These dyes are used extensively in the textile, printing, and coatings industries to create vibrant and durable colors. knowde.com

Resins: As mentioned previously, the primary route to many resins is through phthalic anhydride, derived from naphthalene. gminsights.com This makes naphthalene derivatives crucial in the production of alkyd resins for surface coatings and unsaturated polyester resins used in reinforced plastics and composites. wikipedia.org Naphthalene sulfonates are also used in the formulation of synthetic resins. futuremarketinsights.com

Fluorescent Materials: Naphthalene derivatives are renowned for their strong fluorescence, high quantum yields, and excellent photostability. nih.govresearchgate.net These properties stem from the rigid, planar structure and the large π-electron system of the naphthalene moiety. nih.gov This makes them exceptional candidates for:

Fluorescent Probes: They are used for sensing and imaging, with the ability to detect specific ions and biomolecules. nih.govmdpi.com

Organic Light-Emitting Diodes (OLEDs): Certain distyrylnaphthalene derivatives have been successfully used as dopants in OLEDs. nih.gov

Optical Brighteners: Their ability to absorb UV light and re-emit it in the blue region of the visible spectrum makes them effective whitening agents for textiles and materials. nih.gov

Table 2: Naphthalene Analogues in Functional Materials

| Material Type | Naphthalene Derivative Class | Function/Application | Key Properties |

|---|---|---|---|

| Dyes | Azo Dyes | Textile and print coloration knowde.com | High color intensity, lightfastness |

| Resins | Phthalic Anhydride-based | Coatings, reinforced plastics wikipedia.org | Thermal stability, mechanical strength |

| Fluorescent Materials | Distyrylnaphthalenes | OLEDs, optical brighteners nih.gov | Strong fluorescence, photostability |

Naphthalene Derivatives in Catalyst Development and Catalytic Applications

Naphthalene and its analogues are central to various catalytic processes, both as substrates for producing valuable chemicals and as components in catalyst systems.

The synthesis of substituted naphthalene derivatives itself often relies on metal-catalyzed reactions, employing catalysts based on palladium, copper, iron, rhodium, and platinum. thieme-connect.comresearchgate.net These methods allow for the precise and regioselective construction of complex naphthalene structures. researchgate.net

Key catalytic applications involving naphthalene derivatives include:

Catalytic Oxidation: The industrial production of phthalic anhydride from naphthalene is a large-scale catalytic oxidation process, traditionally using a vanadium pentoxide catalyst. wikipedia.org Additionally, platinum-based catalysts, such as Pt/γ-Al2O3, are highly effective for the complete catalytic oxidation of naphthalene, a process important for environmental remediation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Catalytic Hydrogenation: Naphthalene is hydrogenated to produce tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene). wikipedia.org These compounds are used as low-volatility and hydrogen-donor solvents, with the reaction requiring metal catalysts.

Catalyst-Mediated Functionalization: The naphthalene ring can be selectively functionalized using specific catalysts. For example, the chalcogenylation (introduction of sulfur or selenium) of electron-rich naphthalene derivatives like naphthols can be efficiently catalyzed by a combination of iron(III) chloride (FeCl3) and potassium iodide (KI). thieme-connect.com Boric acid has also been used as a catalyst in the synthesis of complex naphthalene derivatives via multi-component reactions. asianpubs.org

Table 3: Naphthalene Analogues in Catalysis

| Catalytic Process | Naphthalene Role | Catalyst System | Product/Application |

|---|---|---|---|

| Oxidation | Substrate | Vanadium Pentoxide (V₂O₅) | Production of Phthalic Anhydride wikipedia.org |

| Oxidation | Substrate (Pollutant) | Platinum on Alumina (Pt/γ-Al₂O₃) | Environmental remediation of PAHs researchgate.net |

| Hydrogenation | Substrate | Metal Catalysts | Production of Tetralin and Decalin solvents wikipedia.org |

| Chalcogenylation | Substrate | Iron(III) Chloride (FeCl₃) and Potassium Iodide (KI) | Synthesis of organochalcogen compounds thieme-connect.com |

| Dearomative Dihydroxylation | Substrate | Biomimetic Iron Catalyst | Synthesis of diol derivatives nih.gov |

Environmental Chemistry and Biodegradation Studies

Environmental Fate and Transport Mechanisms in Different Media (Air, Water, Soil, Sediment)

The environmental distribution of 1-methoxy-5-methylnaphthalene is governed by its physicochemical properties, which are influenced by the naphthalene (B1677914) ring system and its methoxy (B1213986) and methyl substituents. While specific experimental data for this compound is scarce, its fate and transport can be inferred from the behavior of related compounds like naphthalene and methylnaphthalenes.

Naphthalene and its derivatives are primarily released into the atmosphere through the combustion of fossil fuels and wood. cdc.gov Once in the environment, they are expected to predominantly volatilize into the air. cdc.gov However, they can also be retained in soil and sediment, particularly in matrices with high organic carbon content. cdc.gov The addition of methyl and methoxy groups to the naphthalene structure increases its lipophilicity, which may enhance its tendency to accumulate in fatty tissues and adsorb to organic matter in soil and sediment.

Air: In the atmosphere, the dominant removal process for naphthalene and its alkylated derivatives is through reaction with photochemically produced hydroxyl radicals. scbt.com Due to their volatility, compounds like 1- and 2-methylnaphthalene (B46627) are readily lost from water surfaces to the atmosphere. scbt.com Given its structure, this compound is expected to behave similarly, partitioning significantly into the air from surface waters and soils.

Water: In the aquatic environment, volatilization is a key transport mechanism for naphthalene and methylnaphthalenes. scbt.com These compounds are also subject to biodegradation and photolysis in water. scbt.com The solubility of 1-methylnaphthalene (B46632) is approximately 25.8 mg/L. scbt.com The methoxy group in this compound may slightly alter its solubility, but it is expected to remain a compound with limited water solubility, preferring to partition to organic phases.

Soil and Sediment: The behavior of 1-methylnaphthalene in sandy loam has been observed to be similar to that of naphthalene, with abiotic degradation being a minor process. scbt.com Based on the high octanol-water partition coefficients (log Kow) for methylnaphthalenes (around 3.86-3.87), these compounds are expected to be only slightly mobile to immobile in soils, with a tendency to adsorb to soil organic matter. scbt.com The increased lipophilicity of this compound suggests it would exhibit strong sorption to soil and sediment, limiting its mobility but increasing its persistence in these compartments.

Table 1: Environmental Properties and Fate of Naphthalene and Related Compounds

| Compound | Water Solubility (mg/L) | Log Kow | Primary Transport/Fate Process |

|---|---|---|---|

| Naphthalene | ~30 | 3.37 | Volatilization to air; Reaction with hydroxyl radicals in air. cdc.govscbt.com |

| 1-Methylnaphthalene | 25.8 | 3.87 | Volatilization from water; Sorption to soil/sediment. scbt.com |

| 2-Methylnaphthalene | 24.6 | 3.86 | Volatilization from water; Sorption to soil/sediment. scbt.com |

| This compound | Not reported (expected to be low) | Not reported (expected to be >3.9) | Inferred: Strong sorption to soil/sediment; Volatilization to air. |

Abiotic Degradation Pathways

Abiotic degradation, particularly through photochemical reactions, is a significant pathway for the transformation of naphthalene and its derivatives in the environment.

Photolysis: Direct absorption of sunlight can lead to the degradation of naphthalenes in water and air. scbt.com The photolysis half-life for 1-methylnaphthalene in surface water has been estimated at 22 hours. scbt.com Studies on the photolysis of 1-naphthylmethyl esters have shown that methoxy-substituted compounds exhibit unique behavior. cdnsciencepub.com This involves intramolecular electron transfer from the methoxy-substituted aromatic ring to the naphthalene ring, forming an exciplex that competes with other photochemical pathways. cdnsciencepub.com This suggests that the methoxy group in this compound could significantly influence its photolytic degradation mechanism and products.

Photooxidation: The primary atmospheric degradation pathway for volatile aromatic compounds is reaction with hydroxyl radicals (•OH) produced photochemically. scbt.com The reaction rate constants for 1-methylnaphthalene and 2-methylnaphthalene with •OH radicals are reported to be 5.30x10⁻¹¹ and 5.23x10⁻¹¹ cm³/molecule-sec, respectively. scbt.com Based on these rates, the atmospheric half-lives for methylnaphthalenes are estimated to be around 3.6 to 3.7 hours, indicating rapid degradation in the atmosphere. scbt.com While the specific rate for this compound has not been reported, it is expected to undergo similar rapid photooxidation. Research on naphthalene photooxidation shows it proceeds through the formation of intermediates like 2-formylcinnamaldehyde or bicyclic peroxides. acs.org

Table 2: Atmospheric Half-lives of Naphthalene Derivatives with Hydroxyl Radicals